N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
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Overview
Description
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its naphthalene core, which is a bicyclic aromatic hydrocarbon, and its diethylaminoethyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group allows it to interact with biological membranes and proteins, potentially affecting cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenecarboxamide: Lacks the diethylaminoethyl group, resulting in different chemical properties.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring exhibit unique chemical behaviors.
Uniqueness
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is unique due to its specific structure, which combines the naphthalene core with the diethylaminoethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
CAS No. |
32421-49-1 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-12-18-17(20)16-11-7-9-14-8-5-6-10-15(14)16/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3,(H,18,20) |
InChI Key |
IAZRYSOMPVFZNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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